Home > Products > Screening Compounds P131841 > (5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
(5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione -

(5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-5184995
CAS Number:
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-5-((1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)thiazolidine-2,4-dione

Compound Description: This compound, designated as "2" in the study, served as the initial hit compound identified through high-throughput screening for glutaminase inhibitors. [] It demonstrated inhibitory activity against the kidney-type glutaminase (KGA) isoform. []

Relevance: This compound shares a similar core structure with 5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, particularly the "thiazolidine-2,4-dione" and "2,5-dimethyl-1H-pyrrol-3-yl" moieties. Both compounds belong to the thiazolidine-2,4-dione class of compounds. These structural similarities suggest potential for shared biological activity, specifically as glutaminase inhibitors. []

Series of Thiazolidine-2,4-dione Derivatives

Compound Description: This refers to a collection of compounds synthesized based on the structure of (Z)-5-((1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)thiazolidine-2,4-dione. [] These derivatives were designed to explore structure-activity relationships and improve upon the inhibitory activity against KGA and other glutaminase isoforms. []

Relevance: These derivatives, although their specific structures aren't detailed in the provided abstract, are inherently related to 5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione due to the shared "thiazolidine-2,4-dione" core. The study aimed to identify lead compounds within this series with enhanced potency and selectivity towards specific glutaminase isoforms, which could provide insights into the structure-activity relationship of the target compound as well. []

5-[4-(6-Hydroxy-2,5,7,8-tetramethyl-chroman-2yl-methoxy)-benzylidene]-2,4-thiazolidinedione (2-TG)

Compound Description: This compound, 2-TG, is a thiazolidinedione analog designed to be inactive towards PPAR activation. [] Despite its lack of PPAR activity, it effectively represses cyclin D1 expression in MCF-7 breast cancer cells, similar to troglitazone and ciglitazone. []

Relevance: 2-TG, with its "thiazolidine-2,4-dione" core, shares a crucial structural feature with 5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. The study highlighted 2-TG's ability to repress cyclin D1, independent of PPAR activation, indicating a potentially distinct mechanism of action. This finding could suggest the target compound might also exhibit biological activity beyond glutaminase inhibition, warranting further investigation into its potential effects on cyclin D1 regulation. []

5-[4-(1-Methyl-cyclohexylmethoxy)-benzylidene]-thiazolidine-2,4-dione (2-CG)

Compound Description: This thiazolidinedione analog, 2-CG, lacks PPAR activation ability but demonstrates cyclin D1 repression capability in MCF-7 cells, akin to troglitazone and ciglitazone. []

Relevance: 2-CG, containing the "thiazolidine-2,4-dione" moiety, exhibits structural similarity to 5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione. Both compounds belong to the thiazolidinedione class of compounds. The study emphasized that 2-CG, despite lacking PPAR activation, can repress cyclin D1, suggesting a potential alternative mechanism of action. [] This finding raises the possibility of the target compound also possessing biological activity beyond glutaminase inhibition, prompting further exploration of its impact on cyclin D1. []

5-[4-(6-allyoxy-2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-2,4-thiazolidinedione (2-TG-6)

Compound Description: This structurally optimized 2-TG derivative displays enhanced potency compared to 2-TG in both cyclin D1 repression and MCF-7 cell growth inhibition. []

Relevance: Sharing the core "thiazolidine-2,4-dione" structure with 5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione, 2-TG-6 represents a structurally modified analog within the same chemical class. The study highlighted its improved potency in repressing cyclin D1 and inhibiting MCF-7 cell growth, highlighting the impact of structural modifications on biological activity within this class of compounds. [] This finding underscores the potential for structural optimization to enhance the desired biological effects of the target compound as well. []

Properties

Product Name

(5E)-5-{[2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

IUPAC Name

(5E)-5-[[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H17N3O2S/c1-5-8-21-18(23)16(25-19(21)24)11-15-10-13(3)22(14(15)4)17-9-12(2)6-7-20-17/h1,6-7,9-11H,8H2,2-4H3/b16-11+

InChI Key

ICKNYODQQJBQED-LFIBNONCSA-N

SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC#C)C

Canonical SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC#C)C

Isomeric SMILES

CC1=CC(=NC=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=O)S3)CC#C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.